

# Application Notes and Protocols for Oral Administration of VTP50469 Fumarate in Mice

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## Compound of Interest

Compound Name: VTP50469 fumarate

Cat. No.: B13426403

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of **VTP50469 fumarate**, a potent and selective Menin-MLL interaction inhibitor, to mice for preclinical research. The protocols outlined below are based on established methodologies from in vivo studies.

**VTP50469 Fumarate** is an orally active small molecule inhibitor with a  $K_i$  of 104 pM for the Menin-MLL interaction, demonstrating anti-leukemia activity.<sup>[1]</sup> Proper formulation is critical for ensuring its bioavailability and efficacy in animal models.

## Physicochemical Properties

A summary of the relevant physicochemical properties of **VTP50469 fumarate** is presented in the table below.

Property	Value	Source
Molecular Weight	804.93 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility (in vitro)	DMSO: $\geq 100$ mg/mL	[1][2][3]
Storage (Solid)	4°C, sealed, away from moisture and light	[1]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	[1]

## Oral Administration Strategies

Two primary methods have been successfully employed for the oral administration of **VTP50469 fumarate** in mice: oral gavage of a liquid formulation and incorporation into chow for ad libitum feeding. The choice of method depends on the desired dosing regimen and experimental design.

## Protocol 1: Preparation of VTP50469 Fumarate for Oral Gavage

Oral gavage allows for precise and intermittent dosing. Several vehicle compositions have been reported to achieve a clear solution for administration.

## Recommended Vehicle Compositions

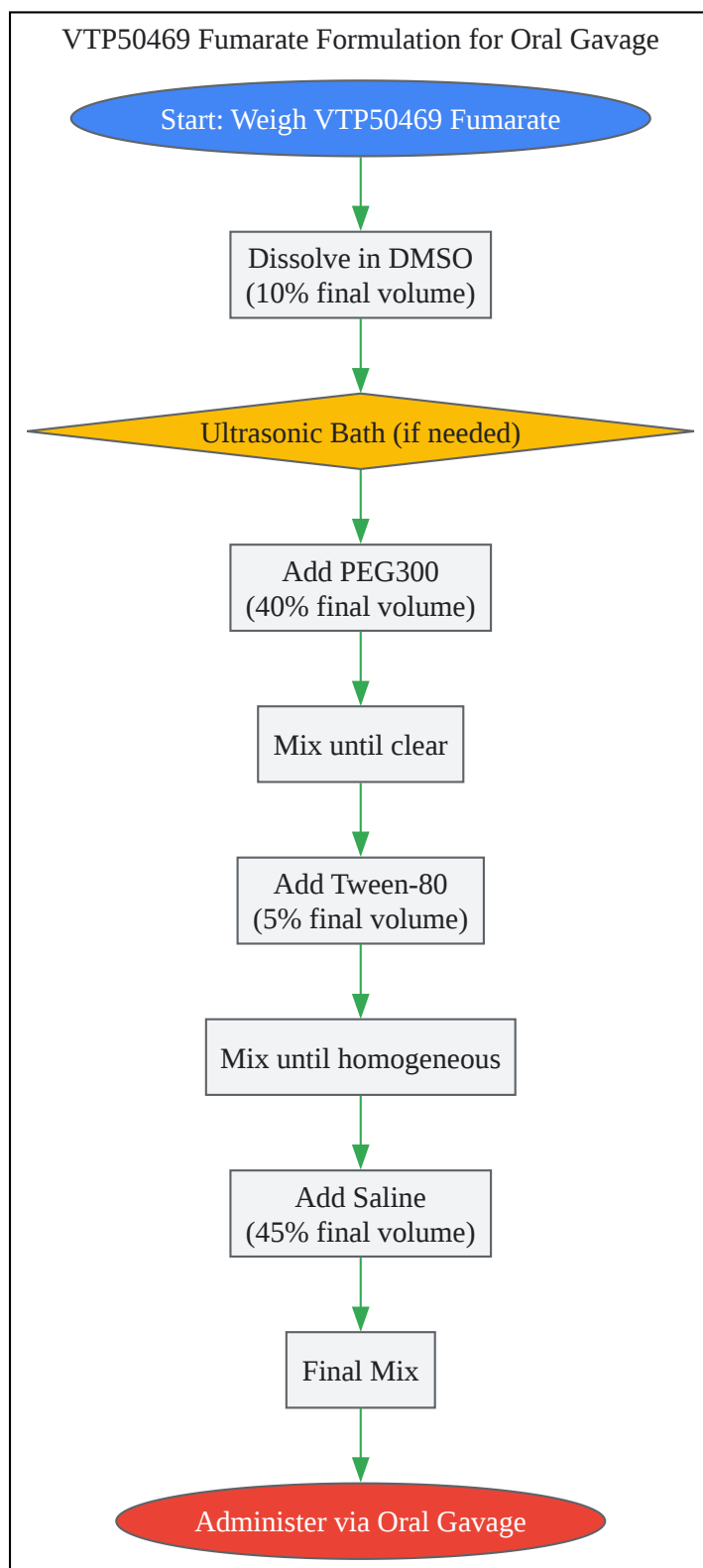
The following table summarizes vehicle formulations that have been used to prepare **VTP50469 fumarate** for oral administration, achieving a solubility of at least 2.5 mg/mL.[1]

Formulation	Component 1	Component 2	Component 3	Component 4
Vehicle 1	10% DMSO	40% PEG300	5% Tween-80	45% Saline
Vehicle 2	10% DMSO	90% (20% SBE- $\beta$ -CD in Saline)	-	-
Vehicle 3	10% DMSO	90% Corn Oil	-	-

## Experimental Protocol: Preparation using Vehicle 1

This protocol details the step-by-step preparation of a **VTP50469 fumarate** solution using the DMSO, PEG300, Tween-80, and saline vehicle.

- **Calculate Required Amounts:** Determine the total volume of the formulation needed based on the number of mice, their weights, and the desired dose. For example, for a 20g mouse receiving a 10 mg/kg dose in a 100  $\mu$ L volume, the concentration required is 2 mg/mL.
- **Dissolve VTP50469 Fumarate in DMSO:** Weigh the required amount of **VTP50469 fumarate** and dissolve it in the appropriate volume of DMSO (10% of the final volume). If needed, use an ultrasonic bath to aid dissolution.[\[1\]](#)[\[3\]](#)
- **Add PEG300:** To the DMSO solution, add PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
- **Add Tween-80:** Add Tween-80 (5% of the final volume) to the mixture and vortex until homogeneous.
- **Add Saline:** Finally, add saline (45% of the final volume) to reach the desired final concentration and volume. Mix the solution thoroughly.
- **Administration:** Administer the freshly prepared solution to mice via oral gavage. In vivo studies have utilized doses ranging from 15-60 mg/kg, typically administered twice daily for 28 days.[\[1\]](#)



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**Fig. 1:** Workflow for **VTP50469 fumarate** formulation for oral gavage.

## Protocol 2: Preparation of VTP50469 Fumarate in Medicated Chow

For long-term studies, formulating **VTP50469 fumarate** in rodent chow provides a less stressful method of administration and can achieve steady-state plasma concentrations.

### Chow Formulation Data

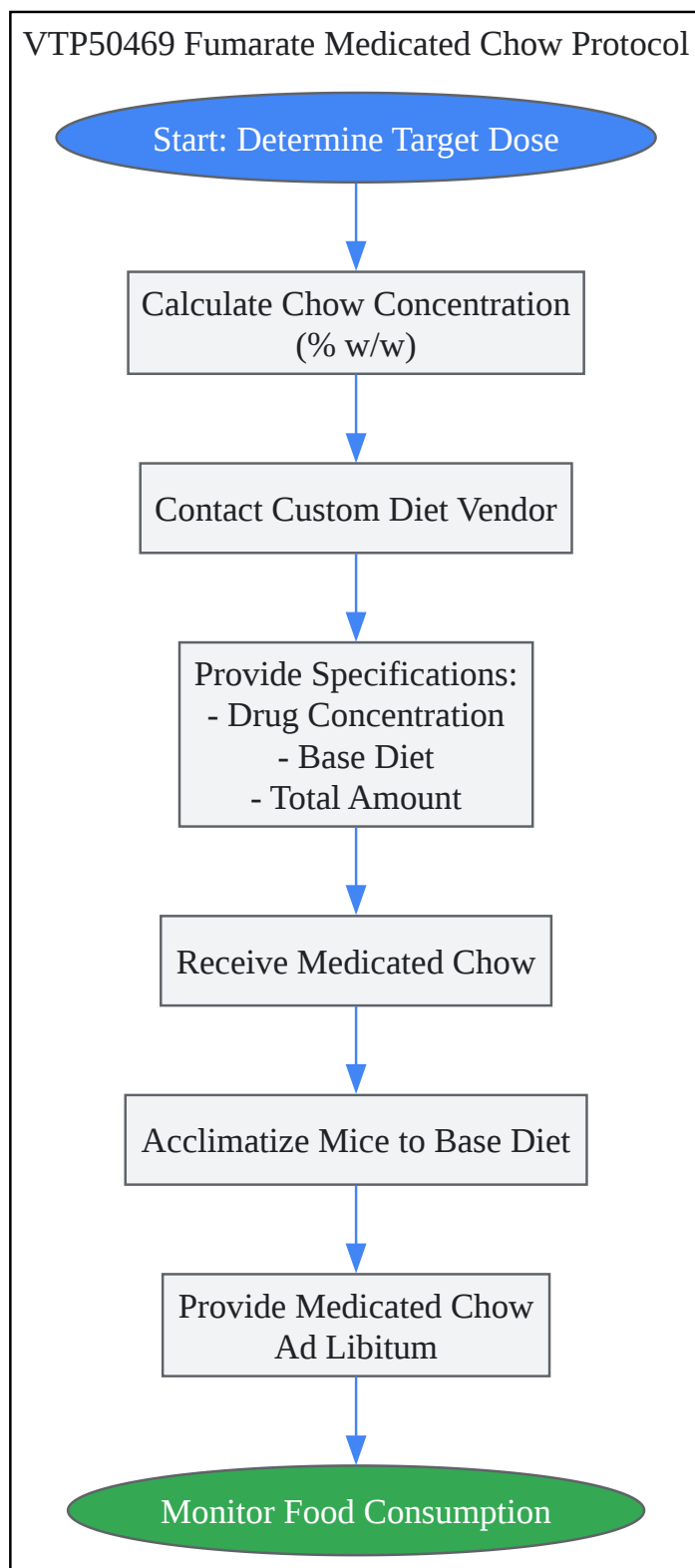
Studies have successfully formulated **VTP50469 fumarate** in Teklad Global 2020 diet.<sup>[4]</sup> A 0.1% w/w formulation was shown to deliver approximately 120-180 mg/kg/day.<sup>[4]</sup>

Drug Concentration in Chow (% w/w)	Approximate Daily Dose (mg/kg/day)	Resulting Plasma Concentration (24h)
0.0125%	Not Reported	Not Reported
0.025%	Not Reported	Not Reported
0.05%	Not Reported	Not Reported
0.1%	~120-180	700-2000 nM

### Experimental Protocol: Chow Formulation

- **Determine Target Concentration:** Based on the desired daily dose, calculate the required concentration of **VTP50469 fumarate** in the chow. For example, a 0.1% w/w concentration is achieved by mixing 1 gram of **VTP50469 fumarate** with 999 grams of standard rodent diet.
- **Contact a Custom Diet Vendor:** The most reliable method for preparing medicated chow is to work with a commercial vendor (e.g., Envigo) that can ensure homogeneous mixing of the compound into the diet.<sup>[4]</sup>
- **Provide Specifications:** Inform the vendor of the desired final drug concentration (as the parent drug), the base diet (e.g., Teklad Global 2020), and the total amount of medicated chow required.
- **Acclimatization and Administration:** Acclimatize the mice to the base diet before introducing the medicated chow. Provide the VTP50469-formulated chow ad libitum. Monitor food

consumption to estimate the daily dose received by the animals.



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**Fig. 2:** Protocol for preparing and administering VTP50469 in chow.

## In Vivo Dosing and Efficacy

**VTP50469 fumarate** has shown significant efficacy in mouse models of MLL-rearranged leukemia.[1][4][5] Treatment with VTP50469 has led to a dramatic reduction in leukemia burden and extended survival in patient-derived xenograft (PDX) models.[4][5]

Administration Method	Dose	Schedule	Model	Outcome
Oral Gavage	15, 30, 60 mg/kg	Twice a day for 28 days	NSG mice with MV4;11 cells	Significant survival advantage
Medicated Chow	0.1% w/w (~120-180 mg/kg/day)	Ad libitum for 40 days	MLL-AF9 AML model	Eradication of disease

These protocols provide a foundation for the successful oral administration of **VTP50469 fumarate** in preclinical mouse studies. Researchers should optimize the specific dose and administration schedule based on their experimental model and objectives.

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